5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Overview
Description
"5-(aminomethyl)-N,N-dimethylpyridin-2-amine" is a chemical compound of significant interest in various fields of chemistry and pharmacology. It belongs to the broader class of compounds known as amines, which are characterized by the presence of one or more nitrogen atoms connected to hydrogen atoms, alkyl groups, or aryl groups.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, including N-amination and 1,3-dipolar cycloaddition reactions. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates have been synthesized through direct N-amination of furo[3,2-c]pyridines, showcasing the versatility of N-amination techniques in synthesizing nitrogen-rich heterocycles (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
Proton tautomerism and stereoisomerism studies, such as those on 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, reveal the impact of structural changes on molecular behavior, illustrating the importance of molecular structure analysis in understanding the properties of compounds like 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (Pyrih et al., 2023).
Chemical Reactions and Properties
The reactivity and functional transformations of related compounds indicate a range of chemical behaviors. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate showcases the application of asymmetric Michael addition and stereoselective alkylation in synthesizing complex amines (Fleck et al., 2003).
Physical Properties Analysis
The study of derivatives like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol showcases the influence of structural modifications on physical properties such as solubility and crystallinity, essential for understanding the behavior of "5-(aminomethyl)-N,N-dimethylpyridin-2-amine" in various environments (Nitek et al., 2020).
Chemical Properties Analysis
The reactivity towards specific reagents and conditions, as seen in the synthesis and functionalization of pyridine derivatives, highlights the chemical versatility and potential applications of "5-(aminomethyl)-N,N-dimethylpyridin-2-amine." For example, reactions involving methyl ketones and (hetero)arylcarboxamides lead to the formation of 2,4,6-trisubstituted pyridines, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Prek et al., 2015).
Scientific Research Applications
Specific Scientific Field
This research falls under the field of Theoretical and Computational Chemistry .
Summary of the Application
The study focuses on the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide .
Methods of Application
The reaction was carried out in the presence of K2CO3 as a base . The structures of the resulting regioisomers were determined based on 1H and 13C NMR spectroscopy, elemental analysis, and MS data .
Results or Outcomes
The study confirmed the results obtained at the synthesis level through a computational study carried out by the application of density functional theory (DFT) using the Becke three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP) .
2. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones
Specific Scientific Field
This research is in the field of Pharmaceutical Chemistry .
Summary of the Application
The study involves the treatment of various 4-aminotetrahydropyridinylidene salts with aldehydes in an alkaline medium .
Methods of Application
The conversion to 5-substituted β-hydroxyketones in a one-step reaction succeeded only with an aliphatic aldehyde. Instead, aromatic aldehydes gave 5-substituted β-aminoketones or a single δ-diketone .
Results or Outcomes
The new compounds were characterized using spectroscopic methods and a single crystal structure analysis. Some of them showed anticancer and antibacterial properties .
3. Valorization of Biomass-Derived Furfurals
Specific Scientific Field
This research is in the field of Biomass Conversion and Biorefinery .
Summary of the Application
The study elaborates on the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
Methods of Application
The study emphasizes using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
Results or Outcomes
The work aims to provide a critical understanding of the influence of synthetic organic chemistry in biomass value addition via the furanic platform .
4. Hybrid Conversion of 5-Hydroxymethylfurfural
Specific Scientific Field
This research is in the field of Green Chemistry and Catalysis .
Summary of the Application
The study involves the hybrid conversion of 5-hydroxymethylfurfural (HMF) to 5-aminomethyl-2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
Methods of Application
After selecting the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier, a one-pot/two-steps hybrid catalytic process was implemented to produce AMFC .
Results or Outcomes
The process resulted in a 77% yield of AMFC, making it the most efficient AMFC catalytic production method from HMF reported to date .
5. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde
Specific Scientific Field
This research is in the field of Catalysis and Green Chemistry .
Summary of the Application
The study examines the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .
Methods of Application
The study uses beta-zeolite supported ruthenium catalysts for the reductive amination process .
Results or Outcomes
The study provides insights into the catalytic process and its potential applications .
6. Valorization of Biomass-Derived Furfurals
Specific Scientific Field
This research is in the field of Biomass Conversion and Biorefinery .
Summary of the Application
The study elaborates on the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
Methods of Application
The study emphasizes using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
Results or Outcomes
The work aims to provide a critical understanding of the influence of synthetic organic chemistry in biomass value addition via the furanic platform .
7. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde
Specific Scientific Field
This research is in the field of Catalysis and Green Chemistry .
Summary of the Application
The study examines the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .
Methods of Application
The study uses beta-zeolite supported ruthenium catalysts for the reductive amination process .
Results or Outcomes
The study provides insights into the catalytic process and its potential applications .
Safety And Hazards
properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIDKQVYACIBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588521 | |
Record name | 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
CAS RN |
354824-17-2 | |
Record name | 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.